molecular formula C14H8O4 B116980 Alizarin CAS No. 72-48-0

Alizarin

Cat. No. B116980
CAS RN: 72-48-0
M. Wt: 240.21 g/mol
InChI Key: RGCKGOZRHPZPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alizarin is a dihydroxyanthraquinone that is anthracene-9,10-dione in which the two hydroxy groups are located at positions 1 and 2 . It is a natural red dye extracted from the roots of the Madder plant, Rubia tinctorum L . It has been used as a dye and pigment since ancient times .


Synthesis Analysis

Alizarin can be synthesized from anthraquinone-2-sodium sulfonate, which is commercially viable . The starting material for the synthesis of alizarin is an anthraquinone. It can be easily obtained by Friedel-crafts acylation of benzene with phthalic anhydride . Anthraquinone is then sulfonated with concentrated sulphuric acid at a high temperature to give anthraquinone-b-sulphonic acid . A series of C-3-aminomethyl derivatives based on alizarin was obtained using Mannich reaction .


Molecular Structure Analysis

Alizarin is a dihydroxyanthraquinone that is anthracene-9,10-dione in which the two hydroxy groups are located at positions 1 and 2 . The application of Raman spectroscopy (RS) for the structural study of alizarin adsorbed on a metallic surface has been reported .


Chemical Reactions Analysis

Alizarin has been found to induce cell cycle arrest and promote cell apoptosis by inhibiting TNF-α-stimulated NF-κB activity and nuclear translocation, and inactivating its related TNF-α-TAK1-NF-κB signaling cascade . In the presence of calcium, Alizarin Red S, binds to the calcium to form a Lake pigment that is orange to red in color .


Physical And Chemical Properties Analysis

Alizarin is a red crystalline solid having a melting point of 28.9-29.0 ℃ . It is insoluble in water and ethanol but soluble in hexane and chloroform . It dissolves in alkalies to give a purple solution . Alizarin is a pH indicator as it changes color depending on the pH of the solution .

Scientific Research Applications

Alizarin as an Optical Reporter

Alizarin Red S, a derivative of Alizarin, has been identified as a useful optical reporter for studying carbohydrate-boronic acid interactions. It shows a significant change in fluorescence intensity and color upon binding with boronic acids, making it valuable for both qualitative and quantitative studies in this area (Springsteen & Wang, 2001).

Alizarin in Biomedical Research

Alizarin has shown potential as an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This discovery is significant as AhR plays critical roles in various physiological pathways, indicating alizarin's potential in biomedical research (Lu et al., 2022).

Alizarin in Photovoltaic Research

Research on alizarin adsorbed on TiO2 nanoparticles has shown its potential in photovoltaic applications. The study focused on whether alizarin's excited-state orbital extends into the solid and involves the orbitals of the Ti atom, which is crucial for understanding its role in solar cell technology (Nawrocka & Krawczyk, 2008).

Alizarin in Bone Cancer Treatment

Alizarin has demonstrated notable osteotropic features and antitumor properties, suggesting its potential as an osteotropic drug for bone cancer treatment. Its high affinity to calcium and selective activity towards malignant cells make it a promising candidate in this field (Fotia et al., 2012).

Alizarin in Material Science

The binding of Alizarin Red S to human serum albumin has been characterized, highlighting its relevance in material science, particularly in the context of dye-protein interactions and their implications (Ding et al., 2011).

Alizarin in Analytical Chemistry

Alizarin has been utilized in developing a novel optical sensor for uranium determination, demonstrating its potential in environmental and analytical chemistry (Safavi & Bagheri, 2005).

Safety And Hazards

Alizarin may cause an allergic skin reaction and serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Alizarin has the potential to be incorporated into intelligent packaging to track the freshness of packaged foodstuffs . It has also been suggested that alizarin could play a role in reversing gemcitabine resistance caused by overactivated NF-κB in clinical application in the future .

properties

IUPAC Name

1,2-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKGOZRHPZPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045960
Record name Alizarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-orange crystals slightly soluble in water; [Sax]
Record name Alizarin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1958
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Alizarin

CAS RN

72-48-0
Record name Alizarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alizarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alizarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,2-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alizarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydroxyanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALIZARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MEW57T9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alizarin
Reactant of Route 2
Reactant of Route 2
Alizarin
Reactant of Route 3
Alizarin
Reactant of Route 4
Alizarin
Reactant of Route 5
Alizarin
Reactant of Route 6
Alizarin

Citations

For This Compound
141,000
Citations
H PUCHTLER, SN Meloan… - … of Histochemistry & …, 1969 - journals.sagepub.com
… Alizarin (madder) has been used in textile dyeing since early antiquity. In histology calcium-alizarin or calcium-alizarin … deposits in tissues and alizarin or alizarin red S is indicated by …
Number of citations: 465 journals.sagepub.com
AB Dawson - Stain Technology, 1926 - Taylor & Francis
… Transfer directly to a dilute solution of alizarin in KOH, one part alizarin to 10,000 parts of 1% KOH. Allow the stain to act until the desired intensity is attained. Fresh stain may be added …
Number of citations: 450 www.tandfonline.com
A Khan, P Ezati, JW Rhim - Colloids and Surfaces B: Biointerfaces, 2023 - Elsevier
… alizarin as a natural and safe colorant that has the potential to be incorporated into intelligent packaging to track the freshness of packaged foodstuffs. The use of alizarin … alizarin-based …
Number of citations: 14 www.sciencedirect.com
HY Jiang, XD Hu, JJ Zhu, J Wan, JB Yao - Dyes and Pigments, 2021 - Elsevier
… 2b, pH value has an important impact on the color of alizarin. When the pH … alizarin is centered at 430 nm, and the alizarin solution is observed to be yellow. When pH value is 8, alizarin …
Number of citations: 30 www.sciencedirect.com
D De Santis, M Moresi - Industrial Crops and Products, 2007 - Elsevier
… as the most appropriate leaching solvent for alizarin from roots of common madder (Rubia … only free alizarin but also its glycosidic forms, thus resulting in an overall alizarin extraction …
Number of citations: 128 www.sciencedirect.com
LF Fieser - Journal of Chemical Education, 1930 - ACS Publications
… The problem of accomplishing the artificial preparation of alizarin must … this prediction, synthetic alizarin is less favored today than many other dyes, it is not because alizarin is inferior in …
Number of citations: 39 pubs.acs.org
DAN Hoyte - Journal of anatomy, 1960 - ncbi.nlm.nih.gov
… Madder feeding was too slow; intraperitoneal injections of alizarin too irritant (it is not clear whether they used insoluble alizarin or its soluble sodium salt) and purpurin gave poor results…
Number of citations: 62 www.ncbi.nlm.nih.gov
L Fan, Y Zhang, X Li, C Luo, F Lu, H Qiu - Colloids and Surfaces B …, 2012 - Elsevier
A novel, chitosan coating on the surface of magnetite (Fe 3 O 4 ) (MIMC) was successfully synthesized using alizarin red (AR) as a template for adsorption and removal of AR from …
Number of citations: 191 www.sciencedirect.com
LG Angelini, L Pistelli, P Belloni, A Bertoli… - Industrial crops and …, 1997 - Elsevier
… Our results showed that bound alizarin increased during root ageing, from 31.5 to 50.2% of the total alizarin in 5 and 30 month old roots respectively (Table 3). The total alizarin content …
Number of citations: 187 www.sciencedirect.com
EG Kiel, PM Heertjes - Journal of the Society of Dyers and …, 1963 - Wiley Online Library
We had reason to doubt the correctness of current opinion that the formula of the calcium–aluminium lake of alizarin (Turkey Red) is Ca 2 A1 3 Az 4 (where Az represents an alizarin …
Number of citations: 69 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.